Sulfasuccinamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 30143. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-oxo-4-(4-sulfamoylanilino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O5S/c11-18(16,17)8-3-1-7(2-4-8)12-9(13)5-6-10(14)15/h1-4H,5-6H2,(H,12,13)(H,14,15)(H2,11,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXXXPZYBZLDQKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CCC(=O)O)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5046275 | |

| Record name | Sulfasuccinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3563-14-2 | |

| Record name | 4-[[4-(Aminosulfonyl)phenyl]amino]-4-oxobutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3563-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfasuccinamide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003563142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3563-14-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30143 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sulfasuccinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfasuccinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.575 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFASUCCINAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8286I9062N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Sulfasuccinamide's Mechanism of Action on Enteric Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfasuccinamide is a sulfonamide antibiotic that has been utilized for its bacteriostatic effects against a range of enteric bacteria. As with other sulfonamides, its efficacy is rooted in the disruption of a critical metabolic pathway essential for bacterial proliferation. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, detailing its molecular target, the affected biochemical pathways, and the methods used to quantify its activity. Furthermore, it addresses the known mechanisms of resistance that can diminish its clinical utility.

While this compound has been used historically, recent and specific quantitative data on its activity against various enteric pathogens, such as Minimum Inhibitory Concentrations (MICs) and IC50 values, are not extensively available in publicly accessible scientific literature. Therefore, where specific data for this compound is unavailable, this guide will provide illustrative data from closely related sulfonamides to offer a comparative context for its expected activity.

Core Mechanism of Action: Inhibition of Folic Acid Synthesis

The primary mechanism of action of this compound, like all sulfonamides, is the competitive inhibition of the bacterial enzyme dihydropteroate synthase (DHPS).[1][2] This enzyme catalyzes a crucial step in the de novo synthesis of folic acid (vitamin B9), a vital cofactor for the synthesis of nucleic acids (DNA and RNA) and certain amino acids.[1]

The Folic Acid Synthesis Pathway in Bacteria

Bacteria, unlike mammals who obtain folic acid from their diet, must synthesize it internally. This metabolic pathway presents an ideal target for selective antimicrobial therapy. The pathway begins with the conversion of guanosine triphosphate (GTP) to dihydropterin pyrophosphate (DHPP). DHPS then catalyzes the condensation of DHPP with para-aminobenzoic acid (PABA) to form 7,8-dihydropteroate.[2] This intermediate is subsequently converted to dihydrofolic acid (DHF) and then to the biologically active tetrahydrofolic acid (THF).

Competitive Inhibition by this compound

This compound is a structural analog of PABA. Due to this structural similarity, it can bind to the active site of DHPS, acting as a competitive inhibitor and preventing PABA from binding.[2] This inhibition halts the synthesis of 7,8-dihydropteroate and, consequently, the entire folic acid pathway. The resulting depletion of THF prevents the bacteria from producing the necessary precursors for DNA replication and cell division, leading to a bacteriostatic effect, where bacterial growth is inhibited rather than the bacteria being killed outright.[1]

Figure 1. Inhibition of the bacterial folic acid synthesis pathway by this compound.

Quantitative Data on Antibacterial Activity

Table 1: Illustrative Minimum Inhibitory Concentration (MIC) Ranges of Sulfonamides against Enteric Bacteria

| Sulfonamide | Escherichia coli (µg/mL) | Salmonella spp. (µg/mL) | Shigella spp. (µg/mL) | Klebsiella spp. (µg/mL) |

| Sulfamethoxazole | 16 - >1024 | 32 - >1024 | 8 - >1024 | 16 - >1024 |

| Sulfadiazine | 8 - 512 | 16 - 512 | 4 - 256 | 32 - >512 |

| This compound | Data not available | Data not available | Data not available | Data not available |

Note: These values are illustrative and can vary significantly based on the specific strain and the presence of resistance mechanisms.

Table 2: Illustrative IC50 Values of Sulfonamides against Dihydropteroate Synthase (DHPS)

| Sulfonamide | Bacterial Source of DHPS | IC50 (µM) |

| Sulfamethoxazole | Escherichia coli | ~15 |

| Sulfadiazine | Escherichia coli | ~8 |

| 4,4′-Diaminodiphenylsulfone | Escherichia coli | 20[1] |

| This compound | Data not available | Data not available |

Note: IC50 values are dependent on assay conditions, including substrate concentrations.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against enteric bacteria can be determined using standardized methods such as broth microdilution or Kirby-Bauer disk diffusion.

1. Broth Microdilution Protocol

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.

-

Materials:

-

This compound analytical standard

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial isolates of interest (e.g., E. coli, Salmonella spp.)

-

Sterile saline (0.85% NaCl)

-

0.5 McFarland turbidity standard

-

Incubator (35 ± 2°C)

-

-

Procedure:

-

Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) and sterilize by filtration.

-

Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the this compound stock solution with CAMHB to achieve the desired concentration range. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Inoculum Preparation: From a fresh (18-24 hour) culture, prepare a bacterial suspension in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well, except for the sterility control.

-

Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours.

-

Result Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. For sulfonamides, the endpoint is often read as the concentration that causes an 80% reduction in growth compared to the control.

-

Figure 2. Workflow for MIC determination by broth microdilution.

2. Kirby-Bauer Disk Diffusion Protocol

This is a qualitative method to assess the susceptibility of bacteria to an antimicrobial agent.

-

Materials:

-

Mueller-Hinton Agar (MHA) plates

-

Paper disks impregnated with a known concentration of this compound

-

Bacterial isolates of interest

-

Sterile cotton swabs

-

0.5 McFarland turbidity standard

-

Incubator (35 ± 2°C)

-

-

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

Inoculation: Using a sterile cotton swab, evenly streak the bacterial suspension over the entire surface of an MHA plate to create a lawn of bacteria.

-

Disk Placement: Aseptically place the this compound-impregnated disk onto the surface of the agar.

-

Incubation: Incubate the plate at 35 ± 2°C for 16-18 hours.

-

Result Interpretation: Measure the diameter of the zone of inhibition (the area around the disk with no bacterial growth). The size of the zone is compared to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant to this compound.

-

Dihydropteroate Synthase (DHPS) Enzymatic Assay

This assay directly measures the inhibitory effect of this compound on the activity of the DHPS enzyme.

-

Principle: The activity of DHPS can be measured by quantifying the formation of its product, dihydropteroate, or by a coupled assay that measures the consumption of a substrate in a subsequent reaction. A common method is a spectrophotometric assay where the pyrophosphate (PPi) released during the DHPS reaction is converted to inorganic phosphate (Pi), which is then detected colorimetrically.

-

Materials:

-

Purified DHPS enzyme from the target bacterium

-

Substrates: p-Aminobenzoic acid (PABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)

-

This compound

-

Inorganic pyrophosphatase

-

Phosphate detection reagent (e.g., PiColorLock™ Gold)

-

Buffer (e.g., HEPES) and MgCl₂

-

Spectrophotometer

-

-

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing buffer, MgCl₂, PABA, DHPP, and inorganic pyrophosphatase.

-

Inhibitor Addition: For test wells, add varying concentrations of this compound. For control wells, add the corresponding solvent.

-

Enzyme Addition: Initiate the reaction by adding the purified DHPS enzyme.

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.

-

Phosphate Detection: Stop the reaction and add the phosphate detection reagent.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength to quantify the amount of inorganic phosphate produced.

-

Data Analysis: Calculate the percent inhibition of DHPS activity for each concentration of this compound and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

Figure 3. Workflow for a DHPS enzymatic assay.

Mechanisms of Resistance in Enteric Bacteria

Resistance to sulfonamides, including what would be expected for this compound, is a significant clinical concern and can arise through two primary mechanisms in enteric bacteria.

1. Chromosomal Mutations in the folP Gene:

The most direct form of resistance involves mutations in the chromosomal gene (folP) that encodes for the DHPS enzyme. These mutations can alter the active site of the enzyme, reducing its binding affinity for sulfonamides while maintaining its ability to bind the natural substrate, PABA. This allows the folic acid synthesis pathway to continue, albeit sometimes with reduced efficiency.

2. Acquisition of Plasmid-Borne Resistance Genes (sul):

A more common and clinically significant mechanism of resistance in Gram-negative enteric bacteria is the horizontal gene transfer of plasmids carrying sulfonamide resistance genes, primarily sul1, sul2, and sul3. These genes encode for alternative, drug-resistant variants of the DHPS enzyme. These plasmid-encoded DHPS enzymes have a markedly lower affinity for sulfonamides but can still efficiently utilize PABA, rendering the bacteria highly resistant to this class of antibiotics. The presence of these genes on mobile genetic elements facilitates their rapid spread among different bacterial species.

Figure 4. Key mechanisms of resistance to sulfonamides in enteric bacteria.

Conclusion

This compound exerts its bacteriostatic effect on enteric bacteria by competitively inhibiting dihydropteroate synthase, a key enzyme in the essential folic acid synthesis pathway. This targeted mechanism provides a basis for its selective toxicity against bacteria. The effectiveness of this compound can be quantitatively assessed through standardized antimicrobial susceptibility testing and enzymatic assays. However, the emergence and spread of resistance, primarily through mutations in the DHPS-encoding gene or the acquisition of plasmid-borne resistance genes, can significantly compromise its clinical efficacy. A thorough understanding of these mechanisms is crucial for the continued development of effective antimicrobial strategies. Further research to determine the specific quantitative activity of this compound against contemporary clinical isolates of enteric pathogens is warranted to better define its potential role in current therapeutic landscapes.

References

- 1. Inhibition of Dihydropteroate Synthetase from Escherichia coli by Sulfones and Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Antibacterial Spectrum of Sulfasuccinamide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Antibacterial Spectrum of Sulfonamides

Sulfonamides as a class exhibit a broad spectrum of activity against a variety of Gram-positive and some Gram-negative bacteria.[1] They are bacteriostatic agents, meaning they inhibit the growth and replication of bacteria rather than killing them outright.[2] The host's immune system is then responsible for clearing the inhibited pathogens.

Note on Quantitative Data for Sulfasuccinamide: Extensive searches of available scientific literature did not yield specific Minimum Inhibitory Concentration (MIC) or zone of inhibition data for this compound. The data presented below is representative of the broader sulfonamide class and is intended for illustrative purposes. Researchers are advised to perform in vitro susceptibility testing to determine the precise efficacy of this compound against specific bacterial strains of interest.

Table 1: General Antibacterial Spectrum of Sulfonamides

| Bacterial Species | Gram Stain | General Susceptibility to Sulfonamides |

| Staphylococcus aureus | Positive | Generally Susceptible |

| Streptococcus pyogenes | Positive | Generally Susceptible |

| Streptococcus pneumoniae | Positive | Susceptibility can vary |

| Nocardia spp. | Positive | Generally Susceptible |

| Escherichia coli | Negative | Susceptibility can vary; resistance is common |

| Klebsiella spp. | Negative | Susceptibility can vary |

| Salmonella spp. | Negative | Susceptibility can vary |

| Enterobacter spp. | Negative | Susceptibility can vary |

| Pseudomonas aeruginosa | Negative | Generally Resistant |

| Serratia spp. | Negative | Generally Resistant |

Mechanism of Action: Inhibition of Folic Acid Synthesis

The antibacterial action of sulfonamides is based on their ability to act as competitive antagonists of para-aminobenzoic acid (PABA), a crucial component in the bacterial synthesis of folic acid.[1][2] Bacteria must synthesize their own folic acid, which is essential for the production of nucleotides and, consequently, for DNA and RNA synthesis.[1] In contrast, mammalian cells obtain folic acid from their diet, which is why sulfonamides are selectively toxic to bacteria.[2]

Sulfonamides are structural analogs of PABA and compete for the active site of the bacterial enzyme dihydropteroate synthase (DHPS).[1] By binding to DHPS, sulfonamides prevent the incorporation of PABA into dihydropteroic acid, a precursor to folic acid. This blockade of the folic acid synthesis pathway ultimately halts bacterial growth and reproduction.[2]

Caption: Sulfonamides competitively inhibit dihydropteroate synthase.

Experimental Protocols

The in vitro antibacterial activity of this compound can be determined using standardized methods such as broth microdilution for Minimum Inhibitory Concentration (MIC) determination and the Kirby-Bauer disk diffusion method for assessing susceptibility.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Methodology:

-

Preparation of Reagents and Media:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Use cation-adjusted Mueller-Hinton Broth (CAMHB) as the growth medium.

-

Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard, which is then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

-

-

Assay Procedure:

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in CAMHB to achieve a range of concentrations.

-

Inoculate each well with the standardized bacterial suspension.

-

Include a positive control (broth with bacteria, no drug) and a negative control (broth only).

-

Incubate the plate at 35-37°C for 16-20 hours.

-

-

Interpretation of Results:

-

The MIC is the lowest concentration of this compound at which there is no visible turbidity (bacterial growth).

-

Caption: Workflow for MIC determination by broth microdilution.

Kirby-Bauer Disk Diffusion Susceptibility Test

This is a qualitative method to determine the susceptibility of bacteria to an antimicrobial agent.

Methodology:

-

Preparation of Materials:

-

Prepare Mueller-Hinton Agar (MHA) plates.

-

Prepare paper disks impregnated with a standardized concentration of this compound.

-

Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard.

-

-

Assay Procedure:

-

Using a sterile swab, uniformly streak the bacterial inoculum over the entire surface of the MHA plate to create a bacterial lawn.

-

Aseptically place the this compound-impregnated disk onto the surface of the agar.

-

Incubate the plate at 35-37°C for 16-20 hours.

-

-

Interpretation of Results:

-

Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

-

The size of the zone is correlated with the susceptibility of the bacterium to the drug, with larger zones indicating greater susceptibility.

-

Caption: Workflow for Kirby-Bauer disk diffusion testing.

Conclusion

This compound, as a member of the sulfonamide class of antibiotics, is understood to function through the competitive inhibition of dihydropteroate synthase, thereby disrupting the essential folic acid synthesis pathway in susceptible bacteria. While it is known to have a historical application in treating gastrointestinal infections, specific quantitative data detailing its in vitro antibacterial spectrum is not prevalent in modern scientific literature. The general spectrum of sulfonamides includes activity against a range of Gram-positive and some Gram-negative bacteria, although resistance is a significant consideration. For a precise evaluation of this compound's efficacy against specific pathogens, it is imperative that researchers and drug development professionals conduct rigorous in vitro susceptibility testing using standardized protocols such as broth microdilution for MIC determination and the Kirby-Bauer disk diffusion method. This guide provides the foundational knowledge and methodological framework to support such investigations.

References

An In-depth Technical Guide to Sulfasuccinamide: Structure, Properties, and Putative Mechanisms

This technical guide provides a comprehensive overview of the chemical structure, and known and predicted properties of Sulfasuccinamide. Designed for researchers, scientists, and drug development professionals, this document summarizes the available data on this sulfonamide compound, outlines its likely mechanism of action based on its chemical class, and presents general experimental approaches that can be applied to its study.

Chemical Structure and Identification

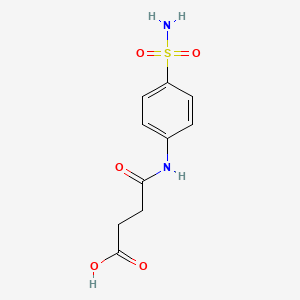

This compound, systematically named 4-oxo-4-[(4-sulfamoylphenyl)amino]butanoic acid, is a derivative of sulfanilamide. Its chemical structure consists of a sulfamoylphenyl group linked via an amide bond to a succinic acid moiety.

| Identifier | Value |

| IUPAC Name | 4-oxo-4-[(4-sulfamoylphenyl)amino]butanoic acid |

| CAS Number | 3563-14-2 |

| Molecular Formula | C₁₀H₁₂N₂O₅S |

| Molecular Weight | 272.28 g/mol |

| Canonical SMILES | C1=CC(=CC=C1NC(=O)CCC(=O)O)S(=O)(=O)N |

Physicochemical Properties

| Property | Predicted Value/Characteristic |

| Melting Point | Expected to be a solid with a relatively high melting point, likely decomposing upon melting, a common trait for sulfonamides. |

| Boiling Point | Not applicable; likely to decompose at high temperatures before boiling. |

| Solubility | Limited solubility in water is expected. Solubility is likely to be pH-dependent, increasing in alkaline solutions due to the deprotonation of the carboxylic acid and sulfonamide groups. It is expected to be soluble in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1][2] |

| pKa | The molecule possesses two acidic protons: one on the carboxylic acid group and one on the sulfonamide nitrogen. The carboxylic acid pKa is expected to be in the range of 4-5, while the sulfonamide pKa is anticipated to be around 10, similar to other N-acylsulfonamides.[3][4][5] |

Spectral Properties

Detailed experimental spectra for this compound are not widely published. The expected spectral characteristics are based on the functional groups present in the molecule.

| Spectroscopy | Expected Features |

| ¹H NMR | Signals corresponding to the aromatic protons of the sulfamoylphenyl ring, the methylene protons of the succinyl chain, and exchangeable protons of the amide, sulfonamide, and carboxylic acid groups.[6] |

| ¹³C NMR | Resonances for the carbonyl carbons of the amide and carboxylic acid, the aromatic carbons, and the aliphatic carbons of the succinyl chain.[7][8] |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching (amide and sulfonamide), C=O stretching (amide and carboxylic acid), S=O stretching (sulfonamide), and aromatic C-H and C=C stretching.[6][9][10][11] |

| Mass Spectrometry | The mass spectrum would show the molecular ion peak and fragmentation patterns characteristic of the loss of SO₂, the succinyl moiety, and other fragments.[2][12] |

Putative Mechanism of Action: Dihydropteroate Synthase Inhibition

As a member of the sulfonamide class of drugs, this compound is presumed to act as an antibacterial agent by inhibiting dihydropteroate synthase (DHPS).[7][13][14] This enzyme is crucial for the synthesis of folic acid in bacteria.

This pathway illustrates how this compound, by acting as a competitive inhibitor of DHPS, blocks the synthesis of dihydropteroate, a precursor to folic acid. Bacteria, unlike humans, cannot utilize pre-formed folic acid from their environment and must synthesize it de novo. This selective inhibition halts bacterial growth and replication.[15]

Potential Signaling Pathway Modulation: NF-κB Inhibition

While no specific studies have investigated the effect of this compound on cellular signaling pathways, some sulfonamides, notably sulfasalazine, have been shown to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][4][16] This pathway is a key regulator of the inflammatory response. It is plausible that this compound could exert similar effects.

Disclaimer: The inhibitory effect of this compound on the NF-κB pathway is purely speculative and based on the known activity of other sulfonamide compounds. Further experimental validation is required to confirm this hypothesis.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route involves the acylation of sulfanilamide with succinic anhydride.

Methodology:

-

Reaction Setup: Dissolve sulfanilamide in a suitable polar aprotic solvent such as dimethylformamide (DMF) or glacial acetic acid.

-

Acylation: Add succinic anhydride to the solution, potentially with gentle heating to facilitate the reaction.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Isolation: Upon completion, pour the reaction mixture into cold water to precipitate the crude product.

-

Purification: Collect the solid by filtration and purify by recrystallization from an appropriate solvent system, such as an ethanol/water mixture.

-

Characterization: Confirm the identity and purity of the final product using techniques such as NMR, IR, mass spectrometry, and melting point determination.[17][18][19]

Analytical Quantification

High-performance liquid chromatography (HPLC) is a suitable method for the quantification of this compound in various matrices.

HPLC Method Parameters (General):

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., acetate or phosphate buffer, pH-adjusted) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where the analyte exhibits maximum absorbance (likely in the 254-270 nm range for sulfonamides).

-

Quantification: Use of a calibration curve prepared with standards of known concentrations.[5][20][21][22][23]

Conclusion

This compound is a sulfonamide derivative with potential antibacterial and anti-inflammatory properties. While its specific physicochemical and biological characteristics are not extensively documented, this guide provides a foundational understanding based on its chemical structure and the known properties of related compounds. Further experimental investigation is necessary to fully elucidate its properties, mechanism of action, and potential therapeutic applications. The provided general methodologies for synthesis and analysis can serve as a starting point for such studies.

References

- 1. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. PubChemLite - Butanoic acid, 4-((4-(((aminooxacetyl)amino)sulfonyl)phenyl)amino)-4-oxo-, hydrazide (C12H15N5O6S) [pubchemlite.lcsb.uni.lu]

- 6. 4-Oxo-4-[(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)amino]butanoic acid | C18H20N2O5S | CID 1294766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Dihydropteroate synthase from Streptococcus pneumoniae: characterization of substrate binding order and sulfonamide inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Butanoic acid, 4-(hydroxyamino)-4-oxo- | C4H7NO4 | CID 252439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. [Antibacterial effect of two sulfonamide compoundds in acute experimental E. coli-pyelonephritis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 4-(4-Aminophenyl)butanoic acid | C10H13NO2 | CID 27049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 4-Aminobutanoic acid [webbook.nist.gov]

- 12. mdpi.com [mdpi.com]

- 13. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Sulfasalazine inhibits activation of nuclear factor-kappaB in patients with ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. STUDIES ON THE ANTIBACTERIAL ACTION OF THE SULFONAMIDE DRUGS: II. THE POSSIBLE RELATION OF DRUG ACTIVITY TO SUBSTANCES OTHER THANp-AMINOBENZOIC ACID - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 4-Sulfamoylbutanoic Acid|CAS 175476-52-5 [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]

- 19. Butanoic acid [webbook.nist.gov]

- 20. Dihydropteroate synthase: affinity chromatography and mechanism of action - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 21. Suppression of NF-kappaB activity by sulfasalazine is mediated by direct inhibition of IkappaB kinases alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Purification of Sulfasuccinamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the laboratory-scale synthesis and purification of Sulfasuccinamide, scientifically known as 4-oxo-4-(4-sulfamoylanilino)butanoic acid. The information presented herein is intended to equip researchers with the necessary knowledge to produce this compound with a high degree of purity for laboratory and developmental use.

Overview and Chemical Properties

This compound is a derivative of sulfanilamide, a class of synthetic antimicrobial agents. The introduction of a succinyl group to the N4-amino group of sulfanilamide modifies its physicochemical properties. Below is a summary of its key chemical identifiers.

| Property | Value |

| IUPAC Name | 4-oxo-4-(4-sulfamoylanilino)butanoic acid |

| CAS Number | 3563-14-2[1] |

| Molecular Formula | C₁₀H₁₂N₂O₅S[1] |

| Molecular Weight | 272.28 g/mol [1] |

| Chemical Structure | |

Synthesis of this compound

The synthesis of this compound is achieved through the N-acylation of sulfanilamide with succinic anhydride. This reaction proceeds via a nucleophilic attack of the aromatic amine of sulfanilamide on one of the carbonyl carbons of succinic anhydride, leading to the opening of the anhydride ring and the formation of an amide bond.

Reaction Scheme

Caption: Workflow for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from established procedures for the N-acylation of sulfonamides with cyclic anhydrides.

Materials:

-

Sulfanilamide

-

Succinic Anhydride

-

Ethanol (95% or absolute)

-

Deionized Water

-

Activated Charcoal (optional)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Büchner funnel and filter flask

-

Filter paper

-

Beakers

-

Crystallizing dish

-

Melting point apparatus

-

FTIR spectrometer

-

NMR spectrometer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine sulfanilamide (1 equivalent) and succinic anhydride (1.1 equivalents).

-

Dissolution: Add a suitable solvent, such as ethanol, to the flask. The amount of solvent should be sufficient to dissolve the reactants upon heating.

-

Reaction: Heat the mixture to reflux with constant stirring. The reaction is typically complete within 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.

-

Isolation of Crude Product: After the reaction is complete, remove the heat source and allow the mixture to cool slowly to room temperature. Further cooling in an ice bath may be necessary to maximize precipitation of the crude product.

-

Filtration: Collect the precipitated crude this compound by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove soluble impurities.

-

Drying: Dry the crude product in a desiccator or a vacuum oven at a moderate temperature.

Purification of this compound

Recrystallization is a highly effective method for the purification of this compound, leveraging its differential solubility in a solvent system at varying temperatures.

Purification Workflow

Caption: General workflow for the purification of this compound.

Experimental Protocol

Solvent Selection: A mixed solvent system, such as ethanol-water, is often effective for the recrystallization of sulfonamides. The ideal solvent system should dissolve the compound at an elevated temperature and show poor solubility at lower temperatures.

Procedure:

-

Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimum amount of hot solvent (e.g., a mixture of ethanol and water). Add the solvent portion-wise while heating and stirring until the solid is completely dissolved.

-

Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

-

Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

-

Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. The cooling process can be continued in an ice bath to maximize the yield.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

-

Drying: Dry the purified this compound to a constant weight.

Characterization and Data Presentation

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.

Physicochemical Properties

| Parameter | Expected Value |

| Appearance | White to off-white crystalline solid |

| Melting Point | To be determined experimentally |

| Solubility | Sparingly soluble in cold water and ethanol; more soluble in hot water and ethanol. |

Spectroscopic Data

The following tables summarize the expected spectroscopic characteristics for this compound based on its chemical structure and data from related compounds.

Expected ¹H NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 | Singlet | 1H | -COOH |

| ~10.0 | Singlet | 1H | -NH-CO- |

| 7.6 - 7.8 | Multiplet | 4H | Aromatic protons (AA'BB' system) |

| ~7.2 | Singlet | 2H | -SO₂NH₂ |

| 2.5 - 2.7 | Multiplet | 4H | -CH₂-CH₂- |

Expected ¹³C NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~174 | -COOH |

| ~171 | -C=O (amide) |

| ~143 | Aromatic C-SO₂ |

| ~138 | Aromatic C-NH |

| ~127 | Aromatic C-H |

| ~118 | Aromatic C-H |

| ~31 | -CH₂-COOH |

| ~29 | -CH₂-CO-NH- |

Expected FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| 3400 - 3200 | N-H stretching (sulfonamide and amide) |

| 3300 - 2500 | O-H stretching (carboxylic acid) |

| ~1700 | C=O stretching (carboxylic acid) |

| ~1650 | C=O stretching (amide I) |

| ~1590 | C=C stretching (aromatic) |

| ~1540 | N-H bending (amide II) |

| 1350 - 1310 | Asymmetric SO₂ stretching |

| 1170 - 1150 | Symmetric SO₂ stretching |

Safety Precautions

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Perform all operations in a well-ventilated fume hood.

-

Avoid inhalation of dust and vapors.

-

Consult the Safety Data Sheets (SDS) for all chemicals used.

This guide provides a foundational framework for the synthesis and purification of this compound. Researchers are encouraged to optimize the described protocols to suit their specific laboratory conditions and purity requirements.

References

In Vitro Antibacterial Activity of Sulfasuccinamide Against E. coli: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antibacterial activity of Sulfasuccinamide against Escherichia coli. It details the established mechanism of action of sulfonamides, presents illustrative quantitative data from related compounds, and offers detailed experimental protocols for key assessment methodologies.

Introduction to this compound and its Antibacterial Potential

This compound belongs to the sulfonamide class of synthetic antimicrobial agents.[1] While once widely used, the emergence of antibiotic resistance has led to a reduction in their application.[2] However, with the growing challenge of multidrug-resistant bacteria, there is renewed interest in re-evaluating and understanding older classes of antibiotics. Sulfonamides are structural analogs of para-aminobenzoic acid (PABA) and act by competitively inhibiting the bacterial enzyme dihydropteroate synthase (DHPS).[3][4][5] This enzyme is crucial for the synthesis of folic acid, an essential component for bacterial DNA and RNA production.[1][4] Human cells are not affected by this mechanism as they obtain folic acid from their diet.[5] This guide focuses on the in vitro activity of this compound against E. coli, a common Gram-negative bacterium responsible for a wide range of infections.

Mechanism of Action: Inhibition of Folate Biosynthesis

The antibacterial effect of this compound, like other sulfonamides, is primarily bacteriostatic, meaning it inhibits bacterial growth rather than directly killing the cells.[4] The mechanism centers on the disruption of the folic acid synthesis pathway in bacteria.[3]

Signaling Pathway: Folate Biosynthesis Inhibition

Caption: Competitive inhibition of dihydropteroate synthase by this compound.

Quantitative Assessment of Antibacterial Activity

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Sulfonamides against E. coli

| Sulfonamide | E. coli Strain | MIC Range (µg/mL) | Reference |

| Sulfamethoxazole | Native sul gene-negative | 8 - 512 | [6] |

| Sulfamethoxazole | Clinical Isolates | >1024 (in some resistant strains) | [2] |

| Sulfamethizole | Clinical Isolates | 128 (MIC50) | [6] |

Note: Data for this compound is not available. The presented data is for other sulfonamides and serves as an example.

Table 2: Zone of Inhibition Diameters of Selected Sulfonamides against E. coli

| Sulfonamide | Disk Content (µg) | E. coli Strain | Zone Diameter Range (mm) | Reference |

| Sulfonamides (general) | Varies | Clinical Isolates | 13 - 20 | [7] |

| Trimethoprim-Sulfamethoxazole | 1.25/23.75 | ATCC 25922 | ≥20 (for satisfactory media) | [8] |

Note: Data for this compound is not available. The presented data is for other sulfonamides and serves as an example.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9]

Experimental Workflow: Broth Microdilution MIC Assay

References

- 1. youtube.com [youtube.com]

- 2. Comparative in vitro activity of selected antibacterial agents against Escherichia coli isolated from hospitalized patients suffering UTI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. microbenotes.com [microbenotes.com]

- 5. What is the mechanism of Sulfanilamide? [synapse.patsnap.com]

- 6. Effects of Sulfamethizole and Amdinocillin against Escherichia coli Strains (with Various Susceptibilities) in an Ascending Urinary Tract Infection Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. cms.gov [cms.gov]

- 9. benchchem.com [benchchem.com]

Sulfasuccinamide in Aqueous Solutions: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Sulfasuccinamide in aqueous solutions. Due to the limited availability of specific quantitative data for this compound, this document leverages established knowledge of the sulfonamide class of drugs to infer its physicochemical properties. The principles, experimental protocols, and degradation pathways discussed herein are broadly applicable to sulfonamides and provide a robust framework for the handling and formulation of this compound.

Introduction to this compound

This compound is a sulfonamide antibacterial agent. Like other sulfonamides, its therapeutic efficacy is linked to its ability to inhibit dihydrofolate synthetase, an enzyme crucial for folic acid synthesis in bacteria. The physicochemical properties of this compound, particularly its aqueous solubility and stability, are critical parameters that influence its formulation, bioavailability, and shelf-life. The structure of this compound, featuring a succinoyl group attached to the sulfanilamide core, influences its polarity and ionization characteristics, which in turn govern its behavior in aqueous environments.

Solubility of this compound in Aqueous Solutions

The aqueous solubility of sulfonamides is significantly influenced by the pH of the solution due to their amphoteric nature, possessing both a weakly acidic sulfonamide group and a weakly basic amino group.

pH-Dependent Solubility

The solubility of sulfonamides typically exhibits a "U-shaped" profile with respect to pH. Minimum solubility is observed at the isoelectric point (pI), where the net charge of the molecule is zero. As the pH moves away from the pI, the molecule ionizes, forming more soluble anionic or cationic species.

Table 1: pH-Dependent Aqueous Solubility of Selected Sulfonamides at 37°C

| pH | Sulfadiazine (mg/mL) | Sulfamethoxazole (mg/mL) |

| 1.2 | > 1.0 | > 1.0 |

| 4.5 | 0.08 | 0.4 |

| 6.8 | 0.2 | 1.7 |

| 7.4 | 0.8 | 4.5 |

Data is illustrative and sourced from publicly available literature on sulfonamide solubility.

Effect of Temperature on Solubility

The dissolution of most solids, including sulfonamides, is an endothermic process. Therefore, an increase in temperature generally leads to an increase in solubility. This relationship can often be described by the van't Hoff equation.

Table 2: Temperature-Dependent Aqueous Solubility of Sulfanilamide

| Temperature (°C) | Solubility ( g/100 mL) |

| 20 | 0.51 |

| 30 | 0.76 |

| 40 | 1.15 |

| 50 | 1.75 |

Data for Sulfanilamide is provided as a representative example for the sulfonamide class.

Stability of this compound in Aqueous Solutions

The stability of this compound in aqueous solutions is a critical factor for its formulation and storage. Degradation can lead to a loss of potency and the formation of potentially harmful byproducts. The primary degradation pathways for sulfonamides in aqueous solutions are hydrolysis and photodegradation.

Hydrolytic Degradation

The sulfonamide linkage is susceptible to hydrolysis, particularly under acidic or basic conditions. The succinimidyl group in this compound may also undergo hydrolysis. The rate of hydrolysis is highly dependent on pH and temperature.

While specific kinetic data for this compound is unavailable, the degradation of sulfonamides often follows pseudo-first-order kinetics. The half-life (t½) is a key parameter used to quantify stability.

Table 3: Illustrative Half-lives of Sulfonamides under Different pH and Temperature Conditions

| Sulfonamide | pH | Temperature (°C) | Half-life (days) |

| Sulfacetamide | 4.0 | 90 | 2.5 |

| Sulfacetamide | 7.4 | 90 | 0.8 |

| Sulfamethoxazole | 5.0 | 70 | 150 |

| Sulfamethoxazole | 9.0 | 70 | 25 |

This data is representative of the sulfonamide class and intended for illustrative purposes.

Photodegradation

Many sulfonamides are susceptible to degradation upon exposure to light, particularly in the UV region. This can lead to complex degradation pathways and the formation of colored byproducts. To mitigate photodegradation, aqueous solutions of this compound should be protected from light.

Experimental Protocols

Detailed and standardized experimental protocols are essential for accurately determining the solubility and stability of this compound.

Determination of pH-Dependent Solubility (Shake-Flask Method)

-

Preparation of Buffers: Prepare a series of buffers covering a wide pH range (e.g., pH 1 to 10).

-

Sample Preparation: Add an excess amount of this compound powder to vials containing each buffer solution.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Sample Collection and Analysis: Withdraw an aliquot from each vial, and immediately filter it through a suitable membrane filter (e.g., 0.45 µm) to remove undissolved solid.

-

Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Stability Study: Forced Degradation (Hydrolysis)

-

Stress Conditions: Prepare solutions of this compound in various aqueous media, including acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (e.g., water or phosphate buffer) conditions.

-

Incubation: Store the solutions at elevated temperatures (e.g., 40°C, 60°C, 80°C) and protect them from light.

-

Time-Point Sampling: At predetermined time intervals, withdraw samples from each solution.

-

Analysis: Analyze the samples using a stability-indicating HPLC method to determine the remaining concentration of this compound and to detect and quantify any degradation products.

-

Data Analysis: Plot the natural logarithm of the this compound concentration versus time to determine the degradation rate constant (k) and the half-life (t½ = 0.693/k) for each condition.

Visualizations

General Workflow for Solubility Determination

Caption: Workflow for pH-Dependent Solubility Determination.

Conceptual Degradation Pathway of a Sulfonamide

Caption: Conceptual Hydrolytic Degradation of a Sulfonamide.

Conclusion

The solubility and stability of this compound in aqueous solutions are governed by principles common to the sulfonamide class of drugs. Solubility is highly dependent on pH and temperature, with increased solubility generally observed at pH values away from the isoelectric point and at higher temperatures. The primary degradation pathways are hydrolysis and photodegradation, which are influenced by pH, temperature, and light exposure. While specific quantitative data for this compound remains limited, the experimental protocols and general trends outlined in this guide provide a solid foundation for its investigation and for the development of stable and effective aqueous formulations. It is strongly recommended that specific experimental studies be conducted to determine the precise solubility and stability profile of this compound for any drug development program.

Sulfasuccinamide: A Foundational Pillar in Early Antimicrobial Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the annals of antimicrobial chemotherapy, the sulfonamide class of drugs represents a pivotal turning point, marking the dawn of an era where systemic bacterial infections could be effectively treated. Long before the widespread availability of penicillin, these synthetic compounds were the frontline defense against a myriad of bacterial pathogens. Among the numerous derivatives synthesized and tested during this burgeoning period of research, Sulfasuccinamide emerged as a notable agent. This technical guide delves into the core of this compound's role in early antimicrobial research, providing a detailed examination of its mechanism of action, experimental evaluation, and its place within the broader context of sulfonamide development.

Mechanism of Action: Competitive Inhibition of Folic Acid Synthesis

The antibacterial activity of this compound, like all sulfonamides, is rooted in its ability to disrupt a critical metabolic pathway in bacteria: the synthesis of folic acid (dihydrofolate). Folic acid is an essential nutrient for the synthesis of nucleic acids (DNA and RNA) and certain amino acids. While humans obtain folic acid from their diet, most bacteria must synthesize it de novo. This metabolic difference provides a selective target for antimicrobial action.[1][2][3][4]

Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), a key substrate for the enzyme dihydropteroate synthase (DHPS).[2][4][5] this compound competitively inhibits DHPS, preventing the condensation of PABA with dihydropteroate pyrophosphate. This blockade halts the production of dihydropteroic acid, a direct precursor to dihydrofolic acid, thereby arresting bacterial growth and replication. This bacteriostatic action allows the host's immune system to clear the infection.

The following diagram illustrates the bacterial folic acid synthesis pathway and the inhibitory action of sulfonamides:

Caption: Bacterial Folic Acid Synthesis Pathway and Sulfonamide Inhibition.

Synthesis of this compound

The following diagram outlines a generalized workflow for the synthesis and subsequent antimicrobial testing of a novel sulfonamide compound like this compound.

Caption: General Workflow for Sulfonamide Synthesis and Antimicrobial Evaluation.

Experimental Protocols for Antimicrobial Activity Assessment

The evaluation of new antimicrobial agents in the early 20th century relied on foundational microbiological techniques. These methods, while less standardized than modern protocols, laid the groundwork for contemporary antimicrobial susceptibility testing.

Broth Dilution Method for Minimum Inhibitory Concentration (MIC) Determination

This technique was a cornerstone of early antimicrobial research for quantifying the potency of a new compound.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.

Methodology:

-

Preparation of Bacterial Inoculum: A pure culture of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) was grown in a suitable liquid broth medium to a specific turbidity, corresponding to a known bacterial density.

-

Serial Dilution of this compound: A stock solution of this compound was prepared and serially diluted in rows of test tubes containing sterile broth. This created a gradient of decreasing drug concentrations.

-

Inoculation: Each tube, including a positive control (broth with bacteria, no drug) and a negative control (broth with drug, no bacteria), was inoculated with a standardized amount of the bacterial suspension.

-

Incubation: The tubes were incubated under optimal conditions (e.g., 37°C for 18-24 hours).

-

Observation and Interpretation: The tubes were visually inspected for turbidity. The MIC was recorded as the lowest concentration of this compound in which there was no visible bacterial growth.[6][7]

Agar Diffusion Method (Disc Diffusion)

While the Kirby-Bauer method was standardized later, early forms of agar diffusion were used to qualitatively assess antimicrobial activity.

Objective: To determine the susceptibility of a bacterium to this compound by observing a zone of growth inhibition.

Methodology:

-

Preparation of Agar Plates: A suitable agar medium, such as Mueller-Hinton agar, was poured into petri dishes and allowed to solidify.[8]

-

Inoculation: The surface of the agar was uniformly inoculated with a standardized suspension of the test bacterium to create a bacterial lawn.

-

Application of this compound: A sterile paper disc impregnated with a known concentration of this compound was placed on the center of the inoculated agar plate.

-

Incubation: The plates were incubated under appropriate conditions.

-

Observation and Interpretation: The diameter of the zone of growth inhibition around the disc was measured. A larger diameter indicated greater susceptibility of the bacterium to the compound.

Quantitative Data Presentation

While specific historical, peer-reviewed quantitative data for this compound is scarce in readily accessible modern databases, the following table provides a template for how such data would have been presented. The values are hypothetical and for illustrative purposes, based on the known activity of other sulfonamides from that era.

| Bacterium | Gram Stain | This compound MIC (µg/mL) - Hypothetical |

| Staphylococcus aureus | Positive | 32 |

| Streptococcus pyogenes | Positive | 16 |

| Escherichia coli | Negative | 64 |

| Salmonella typhi | Negative | 128 |

| Pseudomonas aeruginosa | Negative | >256 (Resistant) |

Logical Relationships in Early Antimicrobial Drug Development

The development of sulfonamides like this compound followed a logical progression of scientific inquiry, from initial discovery to clinical application.

Caption: Logical Flow of Early Sulfonamide Drug Development.

Conclusion

This compound, as part of the broader sulfonamide family, played a crucial role in the formative years of antimicrobial research. The principles of its mechanism of action, centered on the competitive inhibition of folic acid synthesis, remain a classic example of targeted chemotherapy. The experimental protocols developed to assess its efficacy, though rudimentary by today's standards, established the fundamental methodologies for antimicrobial susceptibility testing. While specific quantitative data for this compound may be less accessible than for its more famous sulfonamide counterparts, its study contributed to the foundational knowledge that propelled the development of more potent and safer antimicrobial agents, ultimately revolutionizing medicine. This guide serves as a technical overview for researchers to appreciate the scientific rigor and logical progression that characterized the early, crucial steps in the fight against bacterial infections.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. resources.biomol.com [resources.biomol.com]

- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. idexx.dk [idexx.dk]

- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Succinic Acid Moiety in Sulfasuccinamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfasuccinamide, systematically known as 4-Oxo-4-(4-sulfamoylanilino)butanoic acid, is a sulfonamide derivative that incorporates a succinic acid moiety. This feature distinguishes it from many common sulfa drugs and suggests a modulation of its physicochemical and biological properties. As an N-acylsulfonamide, this compound belongs to a class of compounds recognized for their bioisosteric relationship with carboxylic acids, often leading to improved pharmacokinetic profiles and biological activities. This technical guide provides an in-depth exploration of the succinic acid moiety's role in the context of this compound, covering its synthesis, physicochemical characteristics, and potential biological significance.

While specific experimental data for this compound is not extensively available in the public domain, this guide consolidates general knowledge of N-acylsulfonamides and provides representative experimental protocols and data to serve as a valuable resource for researchers in the field.

Chemical Structure and Properties

The chemical structure of this compound integrates a sulfanilamide core with a succinic acid molecule via an amide linkage.

IUPAC Name: 4-Oxo-4-(4-sulfamoylanilino)butanoic acid CAS Number: 3563-14-2 Molecular Formula: C10H12N2O5S

The presence of the succinic acid moiety introduces a terminal carboxylic acid group, which is expected to significantly influence the molecule's acidity, solubility, and interaction with biological targets.

Physicochemical Data

| Property | Representative Value/Range | Significance |

| pKa | 3.5 - 5.0 (for the carboxylic acid) | The acidity of the succinic acid moiety will influence the ionization state of the molecule at physiological pH, affecting its solubility, membrane permeability, and binding to biological targets. The sulfonamide nitrogen also has an acidic proton, with a pKa typically higher than the carboxylic acid. |

| LogP | 1.0 - 2.5 | The lipophilicity of the molecule is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. The succinic acid moiety is expected to increase hydrophilicity compared to simpler N-acylsulfonamides. |

| Water Solubility | Moderate to High | The presence of two polar functional groups (sulfonamide and carboxylic acid) suggests that this compound will have a higher water solubility compared to many other sulfonamides, which could be advantageous for formulation. |

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of this compound are not explicitly published. However, based on established methods for N-acylsulfonamides, the following protocols can be adapted.

Synthesis of this compound

A common method for the synthesis of N-acylsulfonamides is the acylation of a sulfonamide with a carboxylic acid derivative, such as an acid anhydride or acid chloride.

Reaction: Sulfanilamide + Succinic anhydride → this compound

Materials:

-

Sulfanilamide

-

Succinic anhydride

-

Pyridine (as a base and solvent)

-

Hydrochloric acid (for acidification)

-

Distilled water

-

Ethanol (for recrystallization)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle and magnetic stirrer

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve sulfanilamide in pyridine.

-

Add succinic anhydride to the solution in a stepwise manner while stirring.

-

Heat the reaction mixture under reflux for 2-3 hours.

-

After cooling to room temperature, pour the reaction mixture into a beaker containing ice-cold water.

-

Acidify the aqueous solution with hydrochloric acid to precipitate the crude product.

-

Filter the precipitate, wash with cold water, and dry.

-

Recrystallize the crude product from an appropriate solvent, such as aqueous ethanol, to obtain pure this compound.

-

Characterize the final product using techniques like NMR, IR, and mass spectrometry to confirm its structure and purity.

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of this compound can be quantified by determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains using the broth microdilution method.[1][2][3][4]

Materials:

-

This compound

-

Bacterial strains (e.g., E. coli, S. aureus)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in MHB to the desired starting concentration.

-

Perform serial two-fold dilutions of the this compound solution in the wells of a 96-well plate containing MHB.

-

Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and further dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Add the bacterial inoculum to each well, including a positive control (bacteria without the drug) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of this compound that results in the complete inhibition of visible bacterial growth.[1][2]

Mandatory Visualizations

Synthesis Workflow

Caption: Generalized workflow for the synthesis of this compound.

Mechanism of Action: Dihydropteroate Synthase Inhibition

Sulfonamides typically exert their antibacterial effect by acting as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is crucial for folic acid synthesis in bacteria.

References

Preliminary Toxicological Profile of Sulfasuccinamide: A Data-Deficient Assessment and Surrogate Profile of the Sulfonamide Class

Executive Summary

Sulfasuccinamide belongs to the sulfonamide class of bacteriostatic antibiotics. Due to a significant lack of specific toxicological data for this compound, this report provides a comprehensive overview of the known toxicological profile of the sulfonamide class of drugs as a surrogate. This includes a summary of their primary mechanism of action, which involves the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. This report also collates available quantitative data on the toxicity of various representative sulfonamides, details generalized experimental protocols for toxicological assessment, and visualizes the general mechanism of action and typical experimental workflows.

General Toxicological Profile of Sulfonamides

The toxicity of sulfonamides can vary depending on the specific compound, dosage, and duration of exposure. Common adverse effects in humans can include allergic reactions, gastrointestinal disturbances, and renal toxicity.

Acute Toxicity

Acute toxicity data for several sulfonamides are available and are typically expressed as the median lethal dose (LD50).

| Compound | Species | Route of Administration | LD50 |

| Sulfamethazine | Mouse | Oral | >1,500 mg/kg |

| Sulfadiazine | Mouse | Oral | >1,500 mg/kg |

| Sulfathiazole | Mouse | Oral | 4,500 mg/kg |

Note: The above data is for illustrative purposes and represents values for specific sulfonamides, not this compound.

Genotoxicity

The genotoxic potential of sulfonamides has been evaluated in various assays. Some sulfonamides have tested positive in the Ames test, a bacterial reverse mutation assay, indicating potential mutagenicity.[1][2]

Reproductive and Developmental Toxicity

Studies on certain sulfonamides have indicated the potential for reproductive and developmental toxicity. For instance, sulfamethazine has been shown to have effects on fertility in mice at high doses.[3] Developmental toxicity studies in zebrafish have also demonstrated that some sulfonamides can induce neurobehavioral toxicity at environmentally relevant concentrations.[3]

Carcinogenicity

The carcinogenic potential of sulfonamides has been investigated for some compounds. For example, long-term studies with sulfamethazine in rodents have shown an association with an increased incidence of thyroid follicular cell adenomas.

Experimental Protocols

The following are generalized protocols for key toxicological experiments typically performed for the assessment of sulfonamides.

Ames Test (Bacterial Reverse Mutation Assay)

Objective: To assess the mutagenic potential of a test substance by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[4][5]

Methodology:

-

Several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) are used, each sensitive to different types of mutagens.

-

The test compound is dissolved in a suitable solvent (e.g., DMSO).

-

The bacterial strains are exposed to various concentrations of the test compound, both with and without a metabolic activation system (S9 fraction from rat liver homogenate). The S9 fraction is included to mimic mammalian metabolism.

-

A positive control (a known mutagen) and a negative control (solvent only) are run in parallel.

-

The mixture is plated on a minimal agar medium lacking histidine.

-

The plates are incubated for 48-72 hours at 37°C.

-

The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted.

-

A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control, and this number is typically at least twice the background reversion rate.[5]

Subchronic Oral Toxicity Study (90-Day)

Objective: To evaluate the potential adverse effects of a test substance following repeated oral administration over a 90-day period.

Methodology:

-

At least three dose levels of the test substance and a control group are used. The dose levels are selected based on the results of acute toxicity studies.

-

The test substance is typically administered daily by gavage or in the diet to groups of rodents (e.g., rats or mice).

-

Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.

-

At the end of the 90-day period, blood samples are collected for hematology and clinical chemistry analysis.

-

All animals are euthanized, and a complete necropsy is performed. Organs are weighed, and tissues are collected for histopathological examination.

-

The No-Observed-Adverse-Effect Level (NOAEL) is determined, which is the highest dose at which no statistically significant adverse effects are observed.

Visualizations

Signaling Pathways and Mechanisms

The primary mechanism of antibacterial action for sulfonamides is the inhibition of the folic acid synthesis pathway in bacteria.

Caption: General mechanism of action of sulfonamides via competitive inhibition of DHPS.

Experimental Workflows

The following diagram illustrates a typical workflow for assessing the genotoxicity of a compound.

Caption: A typical workflow for the assessment of genotoxicity.

Conclusion

References

- 1. jmps.crsp.dz [jmps.crsp.dz]

- 2. researchgate.net [researchgate.net]

- 3. Sulfonamides (SAs) exposure causes neurobehavioral toxicity at environmentally relevant concentrations (ERCs) in early development of zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Investigating the Mutagenic Effects of Three Commonly Used Pulpotomy Agents Using the Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Sulfasuccinamide in Biological Matrices using HPLC-UV

Abstract

This application note describes a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the quantification of Sulfasuccinamide in biological matrices, specifically plasma and urine. The method utilizes a simple protein precipitation and liquid-liquid extraction procedure for sample preparation, followed by reversed-phase HPLC with UV detection. The protocol is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring accurate measurement of this compound concentrations.

Introduction

This compound is a sulfonamide antibiotic used in veterinary medicine. Accurate quantification of this compound in biological matrices is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. This document provides a detailed protocol for the extraction and subsequent HPLC analysis of this compound, designed for use by researchers, scientists, and drug development professionals.

Experimental Protocols

Materials and Reagents

-

This compound reference standard (≥98% purity)

-

Sulfamethoxazole (Internal Standard, IS) (≥98% purity)

-

HPLC grade acetonitrile (ACN)

-

HPLC grade methanol (MeOH)

-

Ethyl acetate (EtOAc), HPLC grade

-

Formic acid, analytical grade

-

Water, HPLC grade (e.g., Milli-Q or equivalent)

-

Drug-free human plasma and urine for blanks and calibration standards

-

0.22 µm syringe filters

Equipment

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Analytical balance

-

Centrifuge

-

Vortex mixer

-

Sample evaporator (e.g., nitrogen evaporator)

-

pH meter

Standard Solutions Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound and Sulfamethoxazole (IS) in 10 mL of methanol, respectively.

-

Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards with concentrations ranging from 0.1 to 50 µg/mL.

-

Internal Standard Working Solution (10 µg/mL): Dilute the Sulfamethoxazole primary stock solution with methanol.

Sample Preparation Protocol (Plasma and Urine)

-

Sample Aliquoting: Pipette 200 µL of the biological matrix (plasma or urine) into a 1.5 mL microcentrifuge tube.

-

Internal Standard Spiking: Add 20 µL of the 10 µg/mL Sulfamethoxazole (IS) working solution to each sample, blank, and calibration standard.

-

Protein Precipitation: Add 600 µL of acetonitrile to each tube. Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Liquid-Liquid Extraction: Add 800 µL of ethyl acetate. Vortex for 2 minutes.

-

Phase Separation: Centrifuge at 5,000 x g for 5 minutes.

-

Evaporation: Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase. Vortex for 30 seconds.

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

HPLC-UV Operating Conditions

| Parameter | Condition |

| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Gradient | 0-2 min: 10% B2-10 min: 10-90% B10-12 min: 90% B12-15 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

| Detection | UV at 268 nm |

| Run Time | 15 minutes |

Data Presentation

The following table summarizes the quantitative performance of the HPLC method for this compound in plasma. Similar performance is expected in urine.

| Parameter | Result |

| Linearity Range | 0.1 - 50 µg/mL (r² > 0.998) |

| Limit of Detection (LOD) | 0.03 µg/mL |

| Limit of Quantification (LOQ) | 0.1 µg/mL |

| Recovery | 88 - 96% |

| Intra-day Precision (%RSD) | < 5% |

| Inter-day Precision (%RSD) | < 7% |

Mandatory Visualizations

The following diagrams illustrate the key workflows and relationships in this application note.

Caption: Experimental workflow from sample preparation to data analysis.